Cas no 157542-49-9 (1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[[(3R)-5-oxo-3-pyrrolidinyl]thio]-,(2,2-dimethyl-1-oxopropoxy)methyl ester, (4R,5S,6S)-)

1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[[(3R)-5-oxo-3-pyrrolidinyl]thio]-,(2,2-dimethyl-1-oxopropoxy)methyl ester, (4R,5S,6S)- structure
157542-49-9 structure
Product Name:1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[[(3R)-5-oxo-3-pyrrolidinyl]thio]-,(2,2-dimethyl-1-oxopropoxy)methyl ester, (4R,5S,6S)-
Número CAS:157542-49-9
MF:C20H28N2O7S
Megavatios:440.510524749756
CID:206496
PubChem ID:177994
Update Time:2025-04-19

1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[[(3R)-5-oxo-3-pyrrolidinyl]thio]-,(2,2-dimethyl-1-oxopropoxy)methyl ester, (4R,5S,6S)- Propiedades químicas y físicas

Nombre e identificación

    • 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[[(3R)-5-oxo-3-pyrrolidinyl]thio]-,(2,2-dimethyl-1-oxopropoxy)methyl ester, (4R,5S,6S)-
    • [(2,2-Dimethylpropanoyl)oxy]methyl (4R,5S,6S)-6-[(1R)-1-hydroxyet hyl]-4-methyl-7-oxo-3-{[(3R)-5-oxo-3-pyrrolidinyl]sulfanyl}-1-aza bicyclo[3.2.0]hept-2-ene-2-carboxylate
    • 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[[(3R)-5-oxo-3-pyrrolidinyl]thio]-,(2
    • CS-834
    • (+)-{pivaloyloxymethyl (4R,5S,6S)-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-3[[(R)-5-oxopyrrolidin-3-yl]thio]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate}
    • 2-chloro-1-(4-isobutylphenyl)-ethanone
    • Benzeneacetyl chloride, 4-(2-methylpropyl)-
    • p-isobutylphenyl acetyl chloride
    • p-Isobutylphenylacetylchlorid
    • pivaloyloxymethyl (1R,5S,6S)-6-[(R)-1-hydroxyethyl]-1-methyl-2-[[(R)-5-oxo-pyrrolidin-3-yl]thio]-1-carbapen-2-em-3-carboxylate
    • AKOS040751327
    • Q27279545
    • Cs 834
    • SCHEMBL1649055
    • H26S03B779
    • DTXSID30935699
    • Pivaloyloxymethyl(4R,5S,6S)-6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-3-(((R)-5-oxopyrrolidin-3-yl)thio)-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylate
    • 1-AZABICYCLO(3.2.0)HEPT-2-ENE-2-CARBOXYLIC ACID, 6-((1R)-1-HYDROXYETHYL)-4-METHYL-7-OXO-3-(((3R)-5-OXO-3-PYRROLIDINYL)THIO)-, (2,2-DIMETHYL-1-OXOPROPOXY)METHYL ESTER, (4R,5S,6S)-
    • UNII-H26S03B779
    • 157542-49-9
    • [(2,2-Dimethylpropanoyl)oxy]methyl 3-[(5-hydroxy-3,4-dihydro-2H-pyrrol-3-yl)sulfanyl]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
    • ( )-(Pivaloyloxymethyl(4R,5S,6S)-6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-3-(((R)-5-oxopyrrolidin-3-yl)thio)- 1-azabicyclo(3.2.0)hept-2-ene-2-carboxylate
    • CS834
    • Tacapenem pivoxil
    • pivaloyloxymethyl (1r,5s,6s)-6-[(r)-1-hydroxyethyl]-1-methyl-2-[[(r)-5-oxopyrrolidin-3-yl]thio]-1-carbapen-2-em-3-carboxylate
    • 2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3R)-5-oxopyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
    • Renchi: 1S/C20H28N2O7S/c1-9-14-13(10(2)23)17(25)22(14)15(16(9)30-11-6-12(24)21-7-11)18(26)28-8-29-19(27)20(3,4)5/h9-11,13-14,23H,6-8H2,1-5H3,(H,21,24)/t9-,10-,11-,13-,14-/m1/s1
    • Clave inchi: ZNOVVAJWYUBFMI-JIFFNSBPSA-N
    • Sonrisas: S([C@@H]1CC(NC1)=O)C1=C(C(=O)OCOC(C(C)(C)C)=O)N2C([C@H]([C@@H](C)O)[C@H]2[C@H]1C)=O

Atributos calculados

  • Calidad precisa: 440.162
  • Masa isotópica única: 440.162
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 8
  • Recuento de átomos pesados: 30
  • Cuenta de enlace giratorio: 9
  • Complejidad: 804
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 5
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.4
  • Superficie del Polo topológico: 148Ų

Propiedades experimentales

  • Color / forma: Solid powder
  • Denso: 1.36
  • Punto de ebullición: 663.4°Cat760mmHg
  • Punto de inflamación: 355°C
  • índice de refracción: 1.59
  • PSA: 151.03000
  • Logp: 0.98100

1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[[(3R)-5-oxo-3-pyrrolidinyl]thio]-,(2,2-dimethyl-1-oxopropoxy)methyl ester, (4R,5S,6S)- Información de Seguridad

  • Palabra de señal:Warning
  • Condiciones de almacenamiento:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[[(3R)-5-oxo-3-pyrrolidinyl]thio]-,(2,2-dimethyl-1-oxopropoxy)methyl ester, (4R,5S,6S)- Literatura relevante

Proveedores recomendados
上海帛亦医药科技有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangsu Kolod Food Ingredients Co.,ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd